molecular formula C17H12N6O5S2 B2916970 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396758-62-5

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2916970
CAS No.: 1396758-62-5
M. Wt: 444.44
InChI Key: RHGJUCIZZILCEY-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex synthetic organic compound provided for research and development purposes. This molecule is a multi-heterocyclic hybrid, incorporating benzothiazole, oxazole, and pyrazine rings within its structure. The presence of a methylsulfonyl group on the benzothiazole moiety and multiple carboxamide linkages are key features that may influence its physicochemical properties and biological interactions. Compounds featuring benzothiazole and oxazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles. Scientific literature indicates that structurally related benzothiazole derivatives have been investigated for various bioactivities. For instance, some N-substituted benzothiazole carboxamides have demonstrated potent anticancer properties in vitro against a range of human cancer cell lines . Furthermore, hybrid molecules containing 1,3,4-thiadiazole-carboxamide architectures have shown promising anti-inflammatory and antibacterial activities in research settings . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for further investigation by the scientific community. Researchers may explore its potential as a molecular probe or as a lead compound in various biochemical and pharmacological assays. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O5S2/c1-30(26,27)9-2-3-10-13(6-9)29-17(21-10)23-15(25)12-8-28-16(20-12)22-14(24)11-7-18-4-5-19-11/h2-8H,1H3,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGJUCIZZILCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE. Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is crucial for memory and cognition. Additionally, the compound has shown good copper chelation, which can help reduce oxidative stress.

Result of Action

The compound has demonstrated anti-β-amyloid aggregation activity, inhibiting Aβ 1-42 aggregation by 53.30%. Aβ 1-42 is a peptide that forms plaques in the brains of Alzheimer’s disease patients, and its aggregation is a key factor in the disease’s progression. By inhibiting this aggregation, the compound could potentially slow down the progression of Alzheimer’s disease.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxidative stressors like H2O2 can affect the compound’s neuroprotective effects. .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antibacterial and antifungal properties.
  • Pyrazine carboxamide : Associated with various pharmacological effects, particularly in targeting adenosine receptors.
  • Oxazole ring : Contributes to the compound's stability and bioactivity.

The molecular formula is C18H18N4O4SC_{18}H_{18}N_4O_4S, with a molecular weight of 444.4 g/mol. The presence of the methylsulfonyl group enhances its solubility and polar characteristics, which may influence its interactions in biological systems .

Anticancer Potential

The pyrazine component of the compound has been linked to anticancer activity, particularly through interactions with adenosine receptors. Research has shown that targeting these receptors can inhibit tumor growth and metastasis in cancers such as non-small cell lung cancer (NSCLC) and breast cancer . The structural features of this compound may enhance its ability to modulate these pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have demonstrated the ability to inhibit viral entry in cells, as seen in studies involving MERS-CoV . This suggests that the compound may interfere with viral replication or entry mechanisms.

Case Studies

  • Inhibitory Activity Against MERS-CoV : A study highlighted the structural modifications of benzothiazole derivatives that led to enhanced inhibitory activity against MERS-CoV, with some derivatives achieving IC50 values as low as 0.09 μM .
  • Antitumor Activity : Research on pyrazine compounds has shown their potential in treating various cancers by modulating adenosine receptor activity. This pathway is critical for tumor growth regulation .
  • Antimicrobial Testing : A series of benzothiazole derivatives were evaluated for their antimicrobial efficacy, indicating that modifications in structure can lead to significant improvements in activity against certain bacterial strains .

Data Summary

PropertyValue
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_4O_4S
Molecular Weight444.4 g/mol
Antimicrobial ActivityPotentially significant
Anticancer ActivityTargeting adenosine receptors
IC50 (MERS-CoV Inhibition)As low as 0.09 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural similarities with several benzothiazole derivatives reported in the literature. Key comparisons include:

Compound Name/ID Core Structure Substituents Molecular Weight Potential Biological Activity Reference
Target Compound Benzo[d]thiazol-2-yl 6-(methylsulfonyl), 2-(pyrazine-2-carboxamido)oxazole-4-carboxamide Not reported Hypothesized kinase inhibition
N-Cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide Benzo[d]thiazol-2-yl 6-(methylsulfonyl), piperazine-carboxamide 408.5 Not specified
Compound 35 () Benzo[d]thiazol-2-yl 6-(5-((2'-Cyanobiphenyl-4-yl)methylthio)-1,3,4-oxadiazol-2-yl) Not reported GSK-3 inhibition
Compound 20 () Benzo[d]thiazol-2-yl (3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio Not reported CK1 inhibition
3a () Benzo[d]thiazol-2-yl 2-(4-Isobutylphenyl)propanamide Not reported Anti-inflammatory (NSAID-like)

Key Structural and Functional Differences

Heterocyclic Diversity: The target compound incorporates oxazole and pyrazine rings, whereas analogs like Compound 35 () feature oxadiazole and cyanobiphenyl groups. Pyrazine’s electron-deficient nature may enhance π-π interactions in target binding compared to pyridine or phenyl substituents . Compound 20 () includes a pyrimidinone-thioether substituent, which contrasts with the target’s oxazole-carboxamide linkage. Thioether groups may confer different solubility and redox properties .

Substituent Effects :

  • The methylsulfonyl group at the 6-position of the benzothiazole core is a common feature in , and 12. This group likely improves metabolic stability and modulates electronic effects on the benzothiazole ring, enhancing interactions with hydrophobic enzyme pockets .
  • Piperazine-carboxamide () and propanamide () substituents differ significantly from the target’s pyrazine-oxazole-carboxamide chain. Piperazine’s basicity may influence solubility and pharmacokinetics compared to the neutral pyrazine ring .

Biological Activity Trends :

  • Compounds with methylsulfonyl-benzothiazole cores (e.g., ) are frequently explored as kinase inhibitors (e.g., CK1, GSK-3). The target compound’s pyrazine-oxazole system may offer unique hydrogen-bonding interactions for selective kinase targeting .
  • NSAID-like hybrids () prioritize cyclooxygenase (COX) inhibition via propanamide linkages, whereas the target’s design suggests a focus on heterocyclic enzyme interactions .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of this polyheterocyclic compound requires multi-step protocols, including amide coupling, sulfonylation, and cyclization. Key challenges include:

  • Orthogonal Protection : Sequential activation of reactive groups (e.g., pyrazine carboxamide and benzo[d]thiazole sulfonyl) to avoid cross-reactivity. For example, using HATU/DIPEA for amide bond formation under anhydrous conditions .
  • Purification : Employing gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate intermediates with >95% purity, as demonstrated for structurally analogous thiazole derivatives .
  • Yield Optimization : Screening coupling agents (e.g., EDCI vs. HATU) and solvents (DMF vs. DCM) to improve efficiency. In similar syntheses, HATU increased yields by 15–20% compared to EDCI .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from aromatic/heterocyclic protons. For example, pyrazine protons often appear as doublets (δ 8.5–9.5 ppm), while benzo[d]thiazole sulfonyl groups deshield adjacent protons (δ 7.5–8.2 ppm) .
  • HPLC-MS : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ with <5 ppm error) and monitor purity. Discrepancies in retention times or mass fragments may indicate residual solvents or byproducts, requiring repurification .
  • X-ray Crystallography : For ambiguous cases, grow single crystals (e.g., DMF/ether vapor diffusion) to resolve stereochemical uncertainties, as applied to related oxazole-thiazole hybrids .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum mechanics/machine learning) streamline the synthesis design of such complex heterocycles?

  • Methodological Answer :

  • Reaction Path Prediction : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways. For instance, ICReDD’s workflow combines quantum calculations with experimental validation to optimize coupling reactions, reducing trial-and-error steps .
  • Machine Learning : Train models on existing heterocyclic reaction datasets (e.g., USPTO) to predict feasible reagents/solvents. A recent study achieved 85% accuracy in predicting optimal conditions for thiazole-pyrrolidine couplings .

Q. How can researchers address contradictions in spectroscopic data interpretation for structurally similar intermediates?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., methylsulfonyl vs. phenylsulfonyl derivatives) to identify systematic shifts. For example, shows that sulfonyl groups cause upfield shifts in adjacent thiazole protons .
  • Dynamic NMR : Apply variable-temperature 1H NMR to detect conformational exchange (e.g., hindered rotation in amide bonds) that may obscure peak splitting .
  • Isotopic Labeling : Introduce 15N or 13C labels (e.g., in pyrazine rings) to trace connectivity via HMBC correlations, resolving ambiguities in complex spin systems .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s potential bioactivity?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize truncated analogs (e.g., omitting the pyrazine carboxamide) to assess the role of each moiety. For example, trifluoromethyl groups (as in ) enhance metabolic stability and binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or proteases). A study on benzothiazole derivatives revealed that sulfonyl groups improve hydrophobic pocket occupancy .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (IC50) across cell lines. For instance, analogs with methylsulfonyl groups showed 3-fold higher potency in kinase inhibition compared to non-sulfonylated variants .

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